molecular formula C19H18O5 B3486436 5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Cat. No.: B3486436
M. Wt: 326.3 g/mol
InChI Key: KTPDEADANRGGLL-UHFFFAOYSA-N
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Description

5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the 2-oxo-2-phenylethoxy group: This step typically involves etherification reactions, where the phenolic hydroxyl group reacts with 2-oxo-2-phenylethyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation, using appropriate alkyl or acyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of benzopyrans and their derivatives.

    Biology: Investigating its potential as an antioxidant, anti-inflammatory, or antimicrobial agent.

    Medicine: Exploring its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with various molecular targets and pathways. For example:

    Antioxidant activity: It may scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial activity: It may disrupt the cell membrane or interfere with the metabolic processes of microorganisms.

Comparison with Similar Compounds

5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can be compared with other benzopyran derivatives, such as:

    Coumarins: Known for their anticoagulant and antimicrobial properties.

    Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.

    Chromones: Investigated for their potential as anti-cancer and anti-inflammatory agents.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other benzopyran derivatives.

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-7-phenacyloxy-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-19(2)10-15(21)18-14(20)8-13(9-17(18)24-19)23-11-16(22)12-6-4-3-5-7-12/h3-9,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDEADANRGGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Reactant of Route 2
Reactant of Route 2
5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Reactant of Route 3
Reactant of Route 3
5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Reactant of Route 5
Reactant of Route 5
5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Reactant of Route 6
5-HYDROXY-2,2-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

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